N-Acetylretinylamine
Description
N-Acetylretinylamine (hypothetical structure inferred from nomenclature) is a retinoid derivative hypothesized to involve the acetylation of the primary amine group in retinylamine (a vitamin A analog). Retinoids are critical for cellular differentiation, vision, and immune function. Acetylation of amines, as seen in compounds like N-Acetyltyramine and acetanilide, often enhances metabolic stability or modulates bioavailability .
Properties
CAS No. |
43219-29-0 |
|---|---|
Molecular Formula |
C22H33NO |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl]acetamide |
InChI |
InChI=1S/C22H33NO/c1-17(9-7-10-18(2)14-16-23-20(4)24)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3,(H,23,24)/b10-7+,13-12+,17-9+,18-14+ |
InChI Key |
OUTQBMOPYRYXQE-QHLGVNSISA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCNC(=O)C)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CNC(=O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCNC(=O)C)C)C |
Other CAS No. |
43219-29-0 |
Synonyms |
N-acetylretinylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Acetyltyramine
- Structure: N-[2-(4-Hydroxyphenyl)ethyl]acetamide (C₁₀H₁₃NO₂) .
- Role : Derived from tyramine, it is involved in neurotransmitter regulation and oxidative stress responses.
- Key Differences: Unlike retinylamine derivatives, N-Acetyltyramine lacks a retinoid backbone, limiting its interaction with retinoic acid receptors.
Acetanilide (N-Acetylarylamine)
- Structure: N-Phenylacetamide (C₈H₉NO) .
- Role : Historically used as an analgesic and antipyretic.
- Metabolism: Hepatic microsomal enzymes convert acetanilide to N-acetyl-p-aminophenol (acetaminophen), with strain-dependent metabolic efficiency noted in rabbits .
N-Acetylcysteine Derivatives
- Structure : Variants include Fmoc-protected cysteine and benzoylated analogs (e.g., compounds 2a–e, 3a–e) .
- Role : Primarily antioxidants or peptide synthesis intermediates.
- Synthesis: Uses reagents like EDCI, HOBt, and DIEA for amide bond formation , contrasting with retinoid-specific pathways.
Data Table: Comparative Analysis
Research Findings and Limitations
- Synthetic Pathways : this compound would likely require retinylamine as a precursor, followed by acetylation via reagents like acetic anhydride or enzymatic N-acetyltransferases (similar to arylamine N-acetyltransferase in ). Current methods for N-acetylated amines use EDCI/HOBt coupling or direct acylation .
- Metabolic Contrasts: Acetanilide’s hepatic metabolism differs starkly from retinoids, which are processed via cytochrome P450 enzymes and retinal dehydrogenases .
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